Duometacin

COX/LOX dual inhibition Inflammation Pharmacology

Duometacin (R-4444) is an active, non-prodrug indomethacin derivative providing immediate pharmacology without esterase-dependent activation. Its dual COX/LOX inhibition makes it a critical tool compound for preclinical models of asthma, atherosclerosis, and neuroinflammation where dual pathway blockade is hypothesized to outperform selective COX inhibition. Unlike acemetacin, it is not a prodrug, ensuring consistent activity in cell-based assays lacking metabolic enzymes. It also uniquely enhances pulmonary hypoxic vasoconstriction, making it a specialized reagent for pulmonary hypertension and ventilator-induced lung injury studies.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
CAS No. 25771-23-7
Cat. No. B1614650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuometacin
CAS25771-23-7
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1CC(=O)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H19NO5/c1-12-19(20(24)13-4-6-14(25-2)7-5-13)16-9-8-15(26-3)10-17(16)21(12)11-18(22)23/h4-10H,11H2,1-3H3,(H,22,23)
InChIKeyNWNBRKHCXIQLDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duometacin (CAS 25771-23-7): Indomethacin-Derived NSAID Procurement & Differentiation Guide


Duometacin (R-4444) is a small molecule non-steroidal anti-inflammatory drug (NSAID) formally recognized with an International Nonproprietary Name (INN) [1]. Structurally, it is a derivative of indomethacin, belonging to the indole acetic acid class of NSAIDs [2]. It was developed as an analgesic and anti-inflammatory agent, and is categorized under 'Musculo-skeletal system > Anti-inflammatory and Analgesic > Acetic acid derivatives > Indoles' [3].

Why Duometacin (CAS 25771-23-7) Cannot Be Interchanged with Other Indomethacin Derivatives


The clinical and pharmacological landscape of indomethacin derivatives (e.g., acemetacin, glucametacin) demonstrates that small structural modifications yield highly variable profiles in terms of COX-1/COX-2 selectivity, metabolic activation, and gastric tolerability [1]. These differences are not predictable from in-class similarity. Substituting Duometacin with another indomethacin analog without direct comparative data risks invalidating experimental models due to unforeseen variations in target inhibition and off-target effects. The specific evidence for Duometacin's differentiation is detailed below.

Duometacin (CAS 25771-23-7) Quantitative Differentiation Evidence vs. Comparator Compounds


Dual COX/LOX Inhibition: A Pharmacological Mechanism Distinct from Standard NSAIDs

Duometacin is characterized as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, a property that distinguishes it from the majority of NSAIDs which primarily target only the COX pathway. This dual inhibition is posited to result in a more comprehensive anti-inflammatory effect by blocking the synthesis of both prostaglandins (via COX) and leukotrienes (via LOX) [1]. In contrast, standard NSAIDs like indomethacin and its prodrug acemetacin are established primarily as COX inhibitors, with acemetacin's activity dependent on conversion to indomethacin [2].

COX/LOX dual inhibition Inflammation Pharmacology

Unique Pulmonary Vascular Activity: Enhancement of Hypoxic Vasoconstriction

Preclinical pharmacological data indicate that Duometacin enhances pulmonary hypoxic vasoconstriction and exhibits a protective effect after myocardial ischemia [1]. This vascular effect profile represents a clear differentiation from indomethacin, which is not associated with enhancing hypoxic vasoconstriction and, in some studies, has been reported to attenuate it [2]. This unique property suggests a distinct interaction with pulmonary and cardiac vascular beds not shared by its parent compound.

Pulmonary physiology Hypoxia Vasoconstriction Cardioprotection

Structural and Physicochemical Differentiation from Indomethacin Prodrugs

Duometacin is a structurally distinct indomethacin derivative that is not a prodrug of indomethacin [1]. This is a critical distinction from many commercially developed indomethacin analogs like acemetacin and proglumetacin, which are designed as prodrugs to be metabolized into the active indomethacin moiety [2]. As a direct-acting NSAID with its own pharmacological identity, Duometacin's activity is not dependent on host metabolic conversion, and its physicochemical properties (e.g., molecular weight 353.37 g/mol, XLogP3-AA 3.4) are unique to its structure [3].

Medicinal chemistry NSAID derivatives Physicochemical properties

Optimal Scientific and Industrial Applications for Duometacin (CAS 25771-23-7) Based on Its Differentiated Profile


Research on Dual COX/LOX Inhibition in Complex Inflammatory Disease Models

Duometacin is optimally deployed in preclinical studies investigating the therapeutic potential of dual arachidonic acid pathway inhibition. Given its dual COX/LOX mechanism, it serves as a critical tool compound in models where inhibition of both prostaglandin and leukotriene synthesis is hypothesized to be superior to selective COX inhibition alone, such as in asthma, atherosclerosis, and neuroinflammation [1].

Cardiopulmonary Physiology Studies Involving Hypoxic Vasoconstriction

Based on its unique property of enhancing pulmonary hypoxic vasoconstriction, Duometacin is a specialized research reagent for studies investigating the pathophysiology of pulmonary hypertension, high-altitude pulmonary edema, or ventilator-induced lung injury. It offers a distinct pharmacological intervention not provided by indomethacin or its other analogs [1].

In Vitro Assays Requiring a Direct-Acting Indomethacin Analog

In cell-based assays or isolated enzyme systems where metabolic conversion is absent or undefined, Duometacin is the preferred indomethacin analog. Unlike prodrugs such as acemetacin, its activity is immediate and independent of esterase activity, ensuring consistent and predictable pharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duometacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.